molecular formula C18H19N3O2S2 B2752633 4-ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897478-61-4

4-ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2752633
CAS No.: 897478-61-4
M. Wt: 373.49
InChI Key: SRLFCOLJUIRGMS-UHFFFAOYSA-N
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Description

The compound 4-ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a versatile material used in scientific research. It possesses unique properties that make it suitable for various applications, including drug discovery, material synthesis, and catalysis.

Chemical Reactions Analysis

4-ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole: undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include palladium catalysts, hydride sources, and coupling partners . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. It is used in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of biological pathways and interactions.

    Medicine: As a potential drug candidate for various therapeutic applications.

    Industry: In material synthesis and catalysis.

Mechanism of Action

The mechanism by which 4-ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biochemical kinetics and influence various biological processes .

Comparison with Similar Compounds

When compared to similar compounds, 4-ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole stands out due to its unique structural features and versatile applications. Similar compounds include other piperazine derivatives and thiazole-containing molecules .

Properties

IUPAC Name

[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-2-23-13-5-3-6-14-16(13)19-18(25-14)21-10-8-20(9-11-21)17(22)15-7-4-12-24-15/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLFCOLJUIRGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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